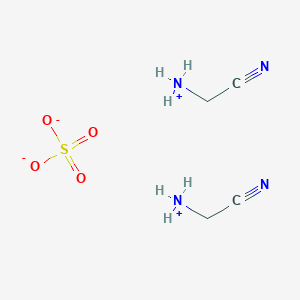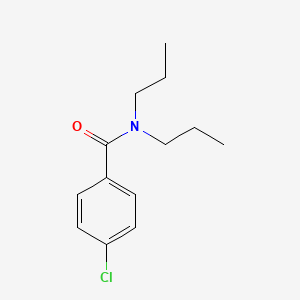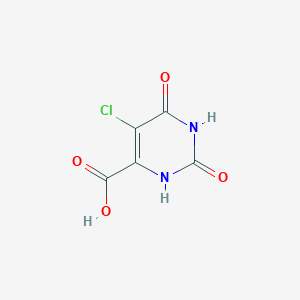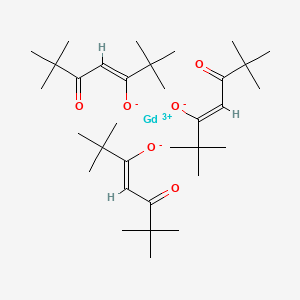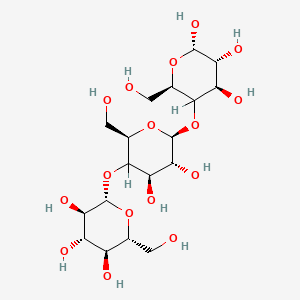
Methyl 5-fluoronicotinate
Overview
Description
Molecular Structure Analysis
The molecular structure of Methyl 5-fluoronicotinate can be represented by the SMILES stringO=C(OC)C1=CN=CC(F)=C1 . This indicates that the compound contains a methyl ester group (OC) and a fluoronicotinate group (C1=CN=CC(F)=C1). Physical And Chemical Properties Analysis
Methyl 5-fluoronicotinate is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 194.5±25.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . The compound has a molar refractivity of 36.1±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 124.8±3.0 cm3 .Scientific Research Applications
Analytical Applications in Chemistry
Methyl 5-fluoronicotinate and its related compounds, such as 5-fluoronicotinic acid and ethyl 5-fluoronicotinate, have been studied for their analytical applications in chemistry. For instance, Hu Bao-xiang (2005) explored the separation and determination of 5-fluoronicotinic acid and ethyl 5-fluoronicotinate using high-performance liquid chromatography (HPLC) (Hu Bao-xiang, 2005).
Methylation and Tautomerism Studies
Kulikowski and Shugar (1979) investigated the methylation and tautomerism of 1-substituted 5-fluorocytosines, which relates to structural changes and reactivity in organic compounds, including derivatives of methyl 5-fluoronicotinate (Kulikowski & Shugar, 1979).
Synthesis of Key Pharmaceuticals
A practical synthesis of key pharmaceutical intermediates involving compounds like methyl 5-fluoronicotinate has been described, indicating its importance in drug development processes. Xin Wang et al. (2006) discussed the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, showcasing the compound's relevance in pharmaceutical manufacturing (Wang et al., 2006).
Epigenetic Research
The compound has implications in epigenetic research. For example, Meng et al. (2020) examined the effect of fluoride in drinking water on the level of 5-methylcytosine in human and rat blood, relevant to understanding the epigenetic effects of related compounds (Meng et al., 2020).
Anticancer Activity
Some studies have explored its use in cancer treatment. For instance, Kawakami et al. (2011) investigated the methylation of long interspersed nuclear element-1 in colorectal cancer, which is relevant to the effects of fluoropyrimidines, a class of drugs that includes methyl 5-fluoronicotinate (Kawakami et al., 2011).
Electrochemical Applications
The electrochemical behavior of related compounds, such as 5-fluorouracil, at modified electrodes has been studied, which might extend to the understanding of methyl 5-fluoronicotinate's electrochemical properties. Bukkitgar and Shetti (2016) developed a sensor for the determination of 5-fluorouracil using a methylene blue modified electrode (Bukkitgar & Shetti, 2016).
Safety And Hazards
Methyl 5-fluoronicotinate is classified as an acute toxin (4 Oral) and is considered hazardous . It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with eyes, skin, or clothing, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
methyl 5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCFLXMMCWKPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196537 | |
| Record name | Nicotinic acid, 5-fluoro-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-fluoronicotinate | |
CAS RN |
455-70-9 | |
| Record name | Methyl 5-fluoro-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid, 5-fluoro-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



